

Technical Guide: Physicochemical Characterization of 3-(4- Aminophenoxy)propanamide

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Compound of Interest

Compound Name:	3-(4-Aminophenoxy)propanamide
CAS No.:	121489-79-0
Cat. No.:	B1518898

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For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and materials science, a comprehensive understanding of the physical and chemical properties of a compound is paramount. This guide provides an in-depth technical overview of **3-(4-Aminophenoxy)propanamide**, with a core focus on the determination of its melting point and the characterization of its physical state. While an experimentally determined melting point for this specific compound is not readily available in public domain literature, this guide furnishes drug development professionals with the requisite protocols and theoretical grounding to ascertain these critical parameters. The methodologies outlined herein are designed to ensure scientific rigor and data integrity, forming a foundational component of any robust research and development program.

Compound Identification and Properties

1.1. Chemical Identity

- Chemical Name: **3-(4-Aminophenoxy)propanamide**
- CAS Number: 121489-79-0[1][2]
- Molecular Formula: C₉H₁₂N₂O₂[1][2]
- Molecular Weight: 180.2 g/mol [1]

1.2. Structural Representation

Caption: 2D Structure of **3-(4-Aminophenoxy)propanamide**.

1.3. Predicted Physicochemical Data

While experimental data is sparse, computational models provide estimated values for key properties. It is crucial to underscore that these are predictions and must be verified experimentally.



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Physical State Characterization

The physical state of a powdered active pharmaceutical ingredient (API) or intermediate is not a singular property but a constellation of characteristics that influence its behavior from manufacturing to dissolution.[3][4] A comprehensive characterization is therefore essential.

2.1. Rationale for Characterization

Understanding the powder properties of **3-(4-Aminophenoxy)propanamide** is critical for:

- **Processability:** Predicting how the powder will behave in manufacturing processes such as blending, granulation, and tableting.
- **Stability:** Assessing the physical and chemical stability of the compound under various storage conditions.
- **Bioavailability:** Influencing the dissolution rate and, consequently, the in-vivo performance of the final drug product.

2.2. Experimental Protocol for Powder Characterization

The following is a multi-faceted approach to thoroughly characterize the physical state of a fine chemical powder like **3-(4-Aminophenoxy)propanamide**.

2.2.1. Visual Inspection

- **Objective:** To provide a qualitative description of the powder.
- **Procedure:**
 - Place a small, representative sample of the powder on a clean, white surface.
 - Observe the powder under good lighting.
 - Record observations regarding its color, texture (e.g., crystalline, amorphous, fine, granular), and any tendency to clump.

2.2.2. Particle Size and Shape Analysis

- **Objective:** To quantitatively determine the size distribution and morphology of the particles.
- **Methodology:**
 - **Laser Diffraction:** Disperse the powder in a suitable non-reactive liquid medium and analyze using a laser diffraction instrument. This will provide a volume-based particle size distribution.

- Microscopy (Scanning Electron Microscopy - SEM): Mount a small sample of the powder on a stub, coat with a conductive material (e.g., gold-palladium), and image using an SEM. This will provide high-resolution images of the particle shape, surface texture, and degree of agglomeration.

2.2.3. Density Determination

- Objective: To measure the bulk and tapped densities, which are crucial for understanding powder flow and compaction.
- Procedure:
 - Bulk Density: Gently pour a known mass of the powder into a graduated cylinder and record the volume. Calculate the bulk density (mass/volume).
 - Tapped Density: Place the graduated cylinder from the bulk density measurement onto a tapping apparatus. Subject the cylinder to a set number of taps (e.g., 100, 500, 1250) until the volume ceases to change. Record the final volume and calculate the tapped density.
 - Carr's Index and Hausner Ratio: Use the bulk and tapped densities to calculate these indices, which provide an indication of the powder's flowability and compressibility.

2.3. Workflow for Physical State Characterization



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Caption: Workflow for the physical characterization of a powder.

Melting Point Determination

The melting point of a crystalline solid is a fundamental thermodynamic property that is invaluable for identification and purity assessment. A sharp melting range is indicative of a pure compound, whereas a broad and depressed melting range often suggests the presence of impurities.

3.1. Principle of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

3.2. Experimental Protocol for Capillary Melting Point Determination

This protocol describes the use of a standard melting point apparatus, a widely accepted and accessible method.

3.2.1. Materials and Equipment

- **3-(4-Aminophenoxy)propanamide** sample (finely powdered)
- Capillary tubes (one end sealed)
- Melting point apparatus
- Spatula
- Mortar and pestle (if sample is not a fine powder)

3.2.2. Step-by-Step Procedure

- **Sample Preparation:** If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
- **Capillary Tube Loading:**

- Invert an open-ended capillary tube and press the open end into the powdered sample.
- A small amount of the powder will be forced into the tube.
- Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom.
- Repeat until the packed powder is approximately 2-3 mm high.
- Apparatus Setup:
 - Insert the loaded capillary tube into the sample holder of the melting point apparatus.
 - Ensure the apparatus is set to a starting temperature well below the expected melting point (if a preliminary rough determination is performed).
- Melting Point Measurement:
 - Begin heating the sample. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to get an approximate melting range.
 - For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point.
 - Then, decrease the heating rate to 1-2 °C per minute.
 - Record the temperature at which the first droplet of liquid appears (T1).
 - Continue heating slowly and record the temperature at which the entire sample has melted (T2).
 - The melting point is reported as the range T1 - T2.
- Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility and report the average melting range.

3.3. Self-Validating System and Causality

- **Purity Indication:** A sharp melting range (typically ≤ 2 °C) is a strong indicator of high purity. A broad range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
- **Heating Rate:** A slow heating rate near the melting point is crucial. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.
- **Sample Packing:** Proper packing of the sample is essential for efficient and uniform heat transfer from the heating block to the sample.

3.4. Workflow for Melting Point Determination



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Caption: Step-by-step workflow for melting point determination.

Conclusion

This technical guide has provided a comprehensive framework for the physicochemical characterization of **3-(4-Aminophenoxy)propanamide**. While a definitive melting point is not currently cited in the public domain, the detailed protocols herein equip researchers and drug development professionals with the necessary tools to determine this critical property with a high degree of scientific integrity. Adherence to these methodologies will ensure the generation

of reliable and reproducible data, which is fundamental to advancing pharmaceutical research and development.

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